2,3-Dimethoxy-6-(trimethylsilyl)pyridine

Description

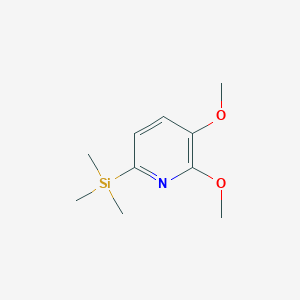

Structure

3D Structure

Properties

IUPAC Name |

(5,6-dimethoxypyridin-2-yl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2Si/c1-12-8-6-7-9(14(3,4)5)11-10(8)13-2/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEWXSCYFBZMKQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)[Si](C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673837 | |

| Record name | 2,3-Dimethoxy-6-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131335-54-0 | |

| Record name | 2,3-Dimethoxy-6-(trimethylsilyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131335-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethoxy-6-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,3-Dimethoxy-6-(trimethylsilyl)pyridine

Foreword: The Strategic Importance of Silylated Pyridines in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1] Its ability to engage in hydrogen bonding and its versatile substitution patterns make it a privileged structure in the design of bioactive molecules. The introduction of a trimethylsilyl (TMS) group, a bioisostere for other functionalities and a versatile synthetic handle, further enhances the utility of the pyridine core. Specifically, 2,3-Dimethoxy-6-(trimethylsilyl)pyridine is a valuable building block, enabling chemists to introduce the 2,3-dimethoxypyridine moiety into larger molecules through various cross-coupling reactions. This guide provides a comprehensive overview of the synthesis of this key intermediate, focusing on the principles of directed ortho-metalation, a powerful tool for the regioselective functionalization of aromatic systems.

The Synthetic Challenge: Regioselectivity in Pyridine Functionalization

The pyridine ring presents a unique challenge in electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophiles. While functionalization is possible, achieving high regioselectivity can be difficult. Directed ortho-metalation (DoM) offers an elegant solution to this problem.[2] This strategy utilizes a directing metalation group (DMG) to guide an organolithium base to deprotonate a specific ortho-position, creating a nucleophilic aryllithium species that can then react with an electrophile.

The Role of Methoxy Groups as Directing Moieties

In the case of 2,3-dimethoxypyridine, the methoxy groups serve as effective DMGs. The lone pairs on the oxygen atoms can coordinate to the lithium cation of the organolithium base, pre-complexing the base in proximity to the C-6 position. This chelation effect significantly lowers the activation energy for deprotonation at this site over other positions on the pyridine ring.

The Core Synthesis: Directed ortho-Metalation and Silylation

The synthesis of this compound is achieved through a two-step, one-pot procedure involving directed ortho-metalation followed by electrophilic quenching with trimethylsilyl chloride (TMSCl).

Reaction Mechanism

The reaction proceeds through the following key steps:

-

Deprotonation: An organolithium base, typically n-butyllithium (n-BuLi), selectively abstracts a proton from the C-6 position of 2,3-dimethoxypyridine. This is the rate-determining step and is facilitated by the directing effect of the adjacent methoxy group.

-

Formation of the Lithiated Intermediate: The deprotonation results in the formation of a highly reactive 2,3-dimethoxy-6-lithiopyridine intermediate.

-

Electrophilic Quench: The lithiated intermediate readily reacts with trimethylsilyl chloride in an electrophilic substitution reaction, forming the desired C-Si bond and yielding this compound.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a synthesis of best practices derived from established procedures for directed ortho-metalation of substituted pyridines.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2,3-Dimethoxypyridine | ≥98% | Commercially Available | Store under inert atmosphere. |

| n-Butyllithium | 2.5 M in hexanes | Commercially Available | Handle under inert atmosphere. |

| Trimethylsilyl chloride | ≥99% | Commercially Available | Distill before use. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | Dry over sodium/benzophenone. |

| Diethyl ether (Et₂O) | Anhydrous | Commercially Available | |

| Saturated aq. NH₄Cl | Prepared in-house | ||

| Saturated aq. NaCl | Prepared in-house | ||

| Anhydrous MgSO₄ | Commercially Available |

Step-by-Step Procedure

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 2,3-dimethoxypyridine (1.0 eq). Anhydrous THF is added via syringe to dissolve the starting material.

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is then stirred at -78 °C for 1 hour.

-

Silylation: Trimethylsilyl chloride (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature overnight.

-

Quenching and Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a colorless oil.

Characterization Data

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the trimethylsilyl protons (singlet, ~0.3 ppm), the two methoxy groups (singlets, ~3.9 and ~4.0 ppm), and the two aromatic protons (doublets, ~6.8 and ~7.8 ppm). |

| ¹³C NMR | Resonances for the trimethylsilyl carbons, the methoxy carbons, and the aromatic carbons of the pyridine ring. |

| Mass Spec. | Molecular ion peak corresponding to the calculated mass of C₁₀H₁₇NO₂Si. |

| FT-IR | Characteristic vibrational bands for C-H, C-O, C=N, and Si-C bonds. |

Safety Considerations

-

Organolithium Reagents: n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere. Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves, is mandatory.

-

Anhydrous Solvents: Anhydrous solvents are flammable and should be handled in a well-ventilated fume hood away from ignition sources.

-

Quenching: The quenching of the reaction mixture is exothermic and should be performed slowly and with caution, especially on a large scale.

Conclusion and Future Perspectives

The directed ortho-metalation of 2,3-dimethoxypyridine provides a reliable and regioselective route to this compound, a valuable building block in organic synthesis and drug discovery. The trimethylsilyl group can be readily transformed into a variety of other functional groups, including halogens, boronic esters, and carbonyls, through established protocols. This versatility allows for the late-stage functionalization of complex molecules and the rapid generation of compound libraries for biological screening. Further exploration of alternative silylating agents and the development of catalytic DoM procedures will continue to enhance the efficiency and sustainability of this important transformation.

References

-

Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. The Baran Laboratory. Retrieved from [Link]

- Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72.

- U.S. Patent No. 7,256,295 B2. (2007). Process for producing 2,3-diamino-6-methoxypyridine.

-

Wikipedia. (2023, November 28). Directed ortho metalation. In Wikipedia. Retrieved from [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2022). National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Technical Guide to 2,3-Dimethoxy-6-(trimethylsilyl)pyridine: A Versatile Building Block for Modern Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals.

Executive Summary

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and structural resemblance to other biological motifs make it a privileged structure in drug design.[3][4] This guide provides a detailed technical overview of 2,3-Dimethoxy-6-(trimethylsilyl)pyridine (CAS Number: 1131335-54-0) , a highly functionalized building block poised for application in complex molecule synthesis. We will explore its synthesis, inherent reactivity, and strategic applications, offering field-proven insights for its effective utilization in research and development programs.

Introduction: The Strategic Value of Functionalized Pyridines

The pyridine ring is the second most common nitrogen heterocycle found in FDA-approved pharmaceuticals, valued for its ability to enhance pharmacokinetic properties like solubility and metabolic stability.[1][5] The strategic placement of functional groups on this core scaffold is critical for modulating biological activity and tailoring molecular properties. This compound emerges as a particularly valuable reagent for several key reasons:

-

Defined Regiochemistry: The methoxy and trimethylsilyl (TMS) groups occupy specific positions, providing unambiguous starting points for further elaboration.

-

Orthogonal Reactivity: The TMS group serves as a versatile handle for cross-coupling reactions, while the electron-rich, methoxy-substituted ring can be manipulated through different chemical pathways.

-

Modulation of Properties: The methoxy groups act as powerful directing groups for synthesis and can influence the basicity and lipophilicity of the final molecule.

This guide will serve as a practical resource for leveraging these features in the synthesis of novel chemical entities.

Physicochemical & Structural Properties

A clear understanding of a reagent's fundamental properties is paramount for its successful application. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1131335-54-0 | [6][7] |

| Molecular Formula | C₁₀H₁₇NO₂Si | [6][7] |

| Molecular Weight | 211.34 g/mol | [6] |

| MDL Number | MFCD11857642 | [7] |

| Hazard Information | Irritant | [6] |

graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes with positions N1 [label="N", pos="0,0!"]; C2 [label="C", pos="-1.2,-0.7!"]; C3 [label="C", pos="-1.2,-2.1!"]; C4 [label="C", pos="0,-2.8!"]; C5 [label="C", pos="1.2,-2.1!"]; C6 [label="C", pos="1.2,-0.7!"]; // Methoxy groups O2 [label="O", pos="-2.4,-0!"]; C_Me2 [label="CH₃", pos="-3.4,-0.5!"]; O3 [label="O", pos="-2.4,-2.8!"]; C_Me3 [label="CH₃", pos="-3.4,-2.3!"]; // Trimethylsilyl group Si [label="Si", pos="2.6,-0!"]; C_Si1 [label="CH₃", pos="3.8,-0.7!"]; C_Si2 [label="CH₃", pos="2.6,1.4!"]; C_Si3 [label="CH₃", pos="1.8,0.7!"]; // Draw bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; // Double bonds in pyridine ring edge [style=bold]; N1 -- C6; C2 -- C3; C4 -- C5; // Substituent bonds edge [style=solid]; C2 -- O2; O2 -- C_Me2; C3 -- O3; O3 -- C_Me3; C6 -- Si; Si -- C_Si1; Si -- C_Si2; Si -- C_Si3;

}

Caption: Molecular Structure of this compound.

Synthesis Protocol: Directed ortho Metalation (DoM)

While multiple routes to functionalized pyridines exist, Directed ortho Metalation (DoM) stands out as a highly efficient and regioselective strategy for the synthesis of the title compound.[8][9] The methoxy groups at the C2 and C3 positions act as powerful Directed Metalation Groups (DMGs), coordinating to the organolithium base and directing deprotonation specifically to the adjacent C6 position.[10][11]

Rationale and Mechanism

The DoM reaction proceeds via a complex-induced proximity effect.[12] The Lewis basic oxygen atoms of the methoxy groups chelate the Lewis acidic lithium cation of the organolithium reagent (e.g., n-butyllithium). This brings the basic alkyl anion into close proximity with the C6 proton, facilitating its abstraction over other protons on the ring. The resulting aryllithium intermediate is then quenched with an electrophile, in this case, trimethylsilyl chloride (TMSCl), to yield the desired product.

Caption: Experimental workflow for the synthesis via Directed ortho-Metalation.

Step-by-Step Experimental Protocol

Materials:

-

2,3-Dimethoxypyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, solution in hexanes)

-

Trimethylsilyl chloride (TMSCl)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 2,3-dimethoxypyridine (1.0 eq). Dissolve it in anhydrous THF (approx. 0.1 M concentration).

-

Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.

-

Causality Insight: Slow addition is crucial to prevent side reactions and control the exothermic nature of the lithiation. The low temperature maintains the stability of the aryllithium intermediate.

-

-

Stirring: Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the lithiated species may be indicated by a color change.

-

Electrophilic Quench: Add trimethylsilyl chloride (1.2 eq) dropwise to the reaction mixture at -78 °C.

-

Warming and Workup: After stirring for an additional hour at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

-

Aqueous Quench: Cautiously quench the reaction by adding saturated aqueous NH₄Cl.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford this compound.

Reactivity and Strategic Applications in Synthesis

The true value of this building block lies in its utility for constructing more complex molecular architectures. The trimethylsilyl group is not merely a blocking group; it is a versatile functional handle for a variety of transformations.

Hiyama Cross-Coupling Reactions

The C(sp²)-Si bond can be activated by fluoride ions (e.g., from TBAF) or base to participate in palladium-catalyzed Hiyama cross-coupling reactions.[13] This allows for the formation of a C-C bond at the C6 position of the pyridine ring with various aryl, heteroaryl, or vinyl halides/triflates.

-

Mechanism Insight: The activating agent (e.g., F⁻) coordinates to the silicon atom, forming a hypervalent silicate intermediate. This species is more nucleophilic and readily undergoes transmetalation to the palladium(II) center in the catalytic cycle, a crucial step for the C-C bond formation.[13]

Caption: Use in Palladium-Catalyzed Hiyama Cross-Coupling.

Desilylation and Further Functionalization

The TMS group can be readily cleaved under various conditions (e.g., using acids like TFA or fluoride sources like TBAF) to reveal the C6-H bond.[14] This two-step sequence of silylation-desilylation effectively allows the TMS group to act as a protecting group for the C6 position, enabling selective functionalization at other sites on the pyridine ring before restoring the C6 proton.

Application in Drug Discovery

The pyridine core is prevalent in drugs across numerous therapeutic areas, including oncology, central nervous system disorders, and infectious diseases.[4][15] Building blocks like this compound are instrumental in synthesizing libraries of complex, polysubstituted pyridines for screening.[2][5] The ability to introduce diverse aryl or heteroaryl groups at the C6 position via cross-coupling is a powerful strategy for exploring structure-activity relationships (SAR) and optimizing ligand-receptor interactions.

Conclusion

This compound is a high-value, strategically functionalized building block for researchers in organic synthesis and medicinal chemistry. Its synthesis via the robust and predictable Directed ortho Metalation pathway makes it readily accessible. The true synthetic power of this reagent is realized through the versatile reactivity of the trimethylsilyl group, primarily in palladium-catalyzed cross-coupling reactions, which enables the efficient construction of complex, biologically relevant molecules. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently incorporate this reagent into their synthetic programs, accelerating the discovery of next-generation therapeutics.

References

-

Shaikh, A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. [Link]

-

Bobbio, C. (2022). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Pharmaceuticals. [Link]

-

Myers, A. G. Research Group. Directed Ortho Metalation. Harvard University. [Link]

-

Wikipedia. Directed ortho metalation. [Link]

-

Li, X. (2003). Directed (ortho) Metallation. University of Wisconsin. [Link]

-

Grokipedia. Directed ortho metalation. [Link]

-

Baran, P. Lab. Directed Metalation: A Survival Guide. The Scripps Research Institute. [Link]

-

Hodgson, P., & Salingue, F. H. (2004). Palladium-catalysed cross-coupling of 2-trimethylsilylpyridine with aryl halides. Tetrahedron Letters. [Link]

-

Yu, H., Wu, Y., Wang, Y., & Sun, X. (2012). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. The Journal of Organic Chemistry. [Link]

-

Kumar, A., et al. (2012). Chemoselective Deprotection of Triethylsilyl Ethers. Letters in Organic Chemistry. [Link]

-

Semantic Scholar. Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold. [Link]

-

Stanoeva, E. P., et al. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry. [Link]

-

Organic Chemistry Portal. Hiyama Coupling. [Link]

-

Singh, U. P., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

-

ResearchGate. Pyridines and Imidazaopyridines With Medicinal Significance. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrix.staging.1int.co.uk]

- 7. 1131335-54-0|this compound|BLD Pharm [bldpharm.com]

- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. uwindsor.ca [uwindsor.ca]

- 12. baranlab.org [baranlab.org]

- 13. Hiyama Coupling [organic-chemistry.org]

- 14. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

properties of 2,3-Dimethoxy-6-(trimethylsilyl)pyridine

An In-depth Technical Guide to 2,3-Dimethoxy-6-(trimethylsilyl)pyridine: A Versatile Building Block for Modern Drug Discovery

Authored by a Senior Application Scientist

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic versatility make it a privileged heterocycle.[1][3] This guide provides a comprehensive technical overview of this compound, a highly functionalized building block designed for strategic application in drug discovery and complex molecule synthesis. We will delve into its physicochemical properties, plausible synthetic routes, core reactivity, and its strategic deployment in medicinal chemistry programs, offering field-proven insights into its practical application.

Core Molecular Profile and Physicochemical Properties

This compound is a strategically designed building block that combines an electron-rich dimethoxy-substituted pyridine core with a synthetically versatile trimethylsilyl (TMS) group. This combination offers a unique handle for controlled, late-stage functionalization, which is a key objective in modern drug development.

Key Identifiers and Physical Data

A summary of the core properties of the title compound is presented below. While extensive experimental physical data is not publicly available, typical properties for a molecule of this nature are included for reference.

| Property | Value | Source(s) |

| CAS Number | 1131335-54-0 | [4][5] |

| Molecular Formula | C₁₀H₁₇NO₂Si | [4][6] |

| Molecular Weight | 211.34 g/mol | [4][6] |

| Appearance | Inferred: Colorless to pale yellow liquid or low-melting solid | General Knowledge |

| Hazard Classification | Irritant | [4] |

Spectroscopic Signature Analysis

Detailed experimental spectra for this specific molecule are not widely published. However, based on the chemical structure and established principles of NMR spectroscopy, a robust prediction of its spectral features can be made.[7][8]

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

-

δ ~7.4-7.6 ppm (d, 1H): Aromatic proton at the C4 position. The doublet arises from coupling to the C5 proton. Expected to be downfield due to the anisotropic effect of the pyridine ring.

-

δ ~6.7-6.9 ppm (d, 1H): Aromatic proton at the C5 position. The doublet arises from coupling to the C4 proton. Expected to be upfield relative to the C4 proton due to the electron-donating effects of the adjacent methoxy groups.

-

δ ~3.9-4.1 ppm (s, 3H): Singlet for the methoxy group protons at the C3 position.

-

δ ~3.8-4.0 ppm (s, 3H): Singlet for the methoxy group protons at the C2 position.

-

δ ~0.3 ppm (s, 9H): A sharp, integrating singlet characteristic of the nine equivalent protons of the trimethylsilyl (TMS) group.

Predicted ¹³C NMR Spectrum (in CDCl₃, 101 MHz):

-

δ ~160-165 ppm: Quaternary carbon at C6, directly attached to the silicon atom.

-

δ ~155-160 ppm: Quaternary carbon at C2, attached to a methoxy group and adjacent to the nitrogen.

-

δ ~140-145 ppm: Quaternary carbon at C3, attached to a methoxy group.

-

δ ~125-130 ppm: Methine carbon at C4.

-

δ ~110-115 ppm: Methine carbon at C5.

-

δ ~53-56 ppm: Two distinct signals for the methoxy group carbons.

-

δ ~ -1.0 to 0.0 ppm: Carbon signal for the methyl groups of the TMS substituent.[8]

Synthesis and Mechanistic Considerations

The synthesis of highly substituted pyridines is a field of active research. While a specific, dedicated synthesis for this compound is not prominently reported, a highly plausible and efficient route can be designed based on modern catalytic methods. The ruthenium-catalyzed cycloisomerization of 3-azadienynes, pioneered by Movassaghi and Hill, represents a state-of-the-art approach.[9] This strategy is powerful because it constructs the pyridine core in a convergent manner, starting from readily available amide precursors.

Proposed Synthetic Workflow

The workflow involves two key stages: the formation of a C-silyl alkynyl imine intermediate, followed by a ruthenium-catalyzed protodesilylation and cycloisomerization cascade.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Ruthenium-Catalyzed Cycloisomerization

This protocol is a representative procedure adapted from the principles established by Movassaghi and Hill.[9]

Step 1: Synthesis of the Trimethylsilyl Alkynyl Imine Intermediate

-

To a solution of the appropriate N-vinyl amide precursor (1.0 equiv) and 2-chloropyridine (1.5 equiv) in anhydrous dichloromethane (DCM) at -78 °C under an argon atmosphere, add trifluoromethanesulfonic anhydride (1.2 equiv) dropwise.

-

Stir the reaction mixture at -78 °C for 30 minutes to form the imidoyl triflate in situ.

-

In a separate flask, prepare (trimethylsilyl)acetylenecopper(I) (TMS-C≡C-Cu) (1.5 equiv).

-

Add the TMS-C≡C-Cu to the reaction mixture at -78 °C and allow the reaction to slowly warm to 0 °C over 2 hours.

-

Upon completion (monitored by TLC or LC-MS), quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the C-silyl alkynyl imine.

Step 2: Ruthenium-Catalyzed Cycloisomerization

-

To an oven-dried reaction vessel, add the C-silyl alkynyl imine (1.0 equiv), CpRu(PPh₃)₂Cl (0.1 equiv), SPhos (0.1 equiv), and ammonium hexafluorophosphate (NH₄PF₆) (1.0 equiv).

-

Add anhydrous toluene to achieve a concentration of 0.2 M.

-

Seal the vessel and heat the mixture at 105 °C for 12-24 hours.

-

Monitor the reaction for the formation of the pyridine product.

-

Upon completion, cool the reaction to room temperature and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to afford pure this compound.

Causality: The use of a TMS-protected alkyne is critical. It provides a stable precursor that avoids the isolation of more sensitive terminal alkynes. The ruthenium catalyst then facilitates a tandem protodesilylation and cycloisomerization in a single pot, an elegant display of reaction economy.[9]

Chemical Reactivity and Synthetic Utility

The synthetic power of this building block lies in the predictable and versatile reactivity of the trimethylsilyl group, which acts as a "reactive placeholder." This allows for precise modifications of the pyridine core that would be difficult to achieve otherwise. The primary mode of reactivity is ipso-substitution.

The Principle of Ipso-Substitution

Ipso-substitution is an electrophilic aromatic substitution where the incoming electrophile displaces a substituent already present on the ring—in this case, the TMS group.[10] The high propensity for this reaction is driven by the stabilization of the cationic Wheland intermediate by the silicon atom in the β-position (the "beta-silicon effect").[10]

Caption: Key reaction pathways for this compound.

Protocol: Palladium-Catalyzed Hiyama Cross-Coupling

The Hiyama coupling is a powerful palladium-catalyzed cross-coupling reaction that forms C-C bonds between organosilanes and organic halides.[4][11] This reaction is particularly valuable for installing aryl or heteroaryl groups at the C6 position.

-

To a reaction vessel, add this compound (1.2 equiv), the desired aryl or heteroaryl halide (1.0 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%).

-

Add a fluoride source, such as tetrabutylammonium fluoride (TBAF) (1.5 equiv), which serves as the crucial activator to form a hypervalent silicate species.

-

Add an anhydrous, degassed solvent like THF or 1,4-dioxane.

-

Heat the reaction mixture under an inert atmosphere at 80-100 °C until the starting material is consumed.

-

Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography to yield the 6-aryl-2,3-dimethoxypyridine product.

Trustworthiness: This protocol is self-validating. The fluoride activator is essential; without it, transmetalation to the palladium center is inefficient and the reaction will not proceed effectively. This requirement confirms the intended mechanistic pathway is operative.

Applications in Medicinal Chemistry and Drug Design

The true value of this compound is realized in its application to structure-activity relationship (SAR) studies. In a drug discovery program, chemists systematically modify a "hit" or "lead" compound to optimize its potency, selectivity, and pharmacokinetic properties (ADME). This building block is an ideal tool for such campaigns.

Workflow: Library Synthesis for SAR Exploration

Imagine a lead compound containing a 2,3-dimethoxypyridine core where the substituent at the C6 position is hypothesized to interact with a key pocket of a biological target. Our title compound allows for the rapid synthesis of a library of analogues to probe this hypothesis.

Caption: Drug discovery workflow utilizing the target building block for SAR studies.

Expertise & Experience: A senior medicinal chemist would choose this reagent not just to make one molecule, but to rapidly access dozens. The TMS group is superior to a simple proton (C-H) at that position because direct C-H activation at C6 would be unselective and challenging. It is also often superior to a halide (e.g., Br, I) because the silyl compound can be more stable, easier to handle, and participates in different, sometimes milder, coupling chemistries.[12] This foresight to enable rapid, parallel synthesis is a hallmark of an experienced drug development professional.

Safety and Handling

-

Hazard: this compound is classified as an irritant.[4]

-

Precautions: Standard laboratory personal protective equipment (PPE) should be used, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

This compound is more than just another chemical reagent; it is a sophisticated tool for molecular design. Its structure is purpose-built to address common challenges in medicinal chemistry, offering a reliable and versatile handle for late-stage functionalization of the privileged pyridine scaffold. By enabling facile ipso-substitution and cross-coupling reactions, it empowers researchers to conduct rapid and systematic SAR studies, accelerating the journey from a preliminary hit to a viable drug candidate. Understanding the synthesis, reactivity, and strategic application of this building block is essential for any scientist engaged in the pursuit of novel therapeutics.

References

-

Juen, M. A., et al. Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy - Supporting Information. ScienceOpen. [Link]

-

Napier, S., et al. Palladium‐Catalyzed Cross‐Coupling of 2‐Trimethylsilylpyridine with Aryl Halides. Semantic Scholar. [Link]

-

Tiecco, M. Ipso Substitution in Free-Radical Aromatic Substitution Reactions. ElectronicsAndBooks. [Link]

-

Barysevich, M., et al. Exploiting Orthogonal C–C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads. ACS Publications. [Link]

-

University of Liverpool. LECTURE 3 (e) Ipso-Substitution. [Link]

-

Ghaffari, M., et al. Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst. ACS Omega. [Link]

-

StudyLib. Ipso Attack. [Link]

-

Belaidi, S., et al. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. MDPI. [Link]

-

Wang, H., et al. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature Communications. [Link]

-

Singh, H., et al. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

-

Verma, S., et al. Pyridine: the scaffolds with significant clinical diversity. RSC Advances. [Link]

-

Saha, R., et al. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. MDPI. [Link]

-

Bull. Acad. Polon. Sci., Ser. sci. chim. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

-

Stache, E. E., et al. Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. ACS Medicinal Chemistry Letters. [Link]

-

Rice University. New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. ScienceDaily. [Link]

-

ChemConnections. 13C NMR Spectroscopy. [Link]

-

González-Gálvez, D., et al. Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. MDPI. [Link]

-

Movassaghi, M., & Hill, M. D. Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Journal of the American Chemical Society. [Link]

-

Lavilla, R., et al. Design, synthesis and biological evaluation of a new series of potent and selective inhibitors of interleukin-1β release. European Journal of Medicinal Chemistry. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. 2-(Trimethylsilyl)pyridine(13737-04-7) 1H NMR spectrum [chemicalbook.com]

- 6. Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. chemconnections.org [chemconnections.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. govtpgcdatia.ac.in [govtpgcdatia.ac.in]

- 11. researchgate.net [researchgate.net]

- 12. sciencedaily.com [sciencedaily.com]

2,3-Dimethoxy-6-(trimethylsilyl)pyridine molecular weight

An In-Depth Technical Guide to 2,3-Dimethoxy-6-(trimethylsilyl)pyridine: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of this compound, a versatile heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, detail its synthesis with a focus on the underlying chemical principles, discuss its characterization, and explore its strategic applications in modern organic synthesis and medicinal chemistry.

Core Molecular Attributes

This compound is a substituted pyridine derivative featuring two methoxy groups and a trimethylsilyl (TMS) group. These functional groups impart specific reactivity and properties to the molecule, making it a valuable intermediate in the synthesis of more complex molecular architectures.

The fundamental quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₇NO₂Si | [1][2][3][4] |

| Molecular Weight | 211.33 g/mol | [1][3][4] |

| CAS Number | 1131135-54-0 | [1][2][3] |

Synthesis via Directed ortho-Metalation (DoM)

The primary and most regioselective method for the synthesis of this compound is the Directed ortho-Metalation (DoM) of the parent 2,3-dimethoxypyridine. This powerful technique leverages the coordinating ability of the methoxy groups to direct deprotonation to a specific adjacent position on the pyridine ring.

Mechanistic Rationale

Directed ortho-metalation is a specialized form of electrophilic aromatic substitution where deprotonation by a strong organolithium base is directed to the position ortho to a Directing Metalation Group (DMG).[5][6] In the case of 2,3-dimethoxypyridine, the methoxy groups, particularly the one at the 2-position, serve as effective DMGs.

The process unfolds as follows:

-

Coordination: The Lewis acidic lithium atom of the organolithium base (e.g., n-butyllithium) coordinates with the Lewis basic oxygen atom of the C2-methoxy group. This brings the base into close proximity to the C6 proton.[5][7]

-

Deprotonation: The alkyl group of the organolithium base then abstracts the sterically accessible and kinetically favored proton at the C6 position, forming a transient 6-lithiated pyridine intermediate. The additive TMEDA (N,N,N',N'-tetramethylethylenediamine) is often used to break up organolithium aggregates and increase the basicity and reactivity of the system.[7]

-

Electrophilic Quench: The highly nucleophilic lithiated intermediate is then quenched with an electrophile, in this case, trimethylsilyl chloride (TMSCl), to install the trimethylsilyl group at the C6 position with high regioselectivity.[5]

The overall synthetic workflow is depicted in the diagram below.

Caption: Synthetic workflow for this compound.

Experimental Protocol

This is a representative protocol synthesized from established principles of Directed ortho-Metalation.[5][6][8] Researchers should consult primary literature for specific reaction optimization.

-

Preparation: To an oven-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Add 2,3-dimethoxypyridine to the cooled THF. To this solution, slowly add N,N,N',N'-tetramethylethylenediamine (TMEDA), followed by the dropwise addition of n-butyllithium (n-BuLi).

-

Metalation: Stir the resulting solution at -78 °C for 1-2 hours to allow for the complete formation of the lithiated intermediate.

-

Quenching: Slowly add trimethylsilyl chloride (TMSCl) to the reaction mixture.

-

Workup: Allow the reaction to slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Physicochemical Characterization

The structural confirmation of this compound relies on standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the two methoxy groups, and a characteristic singlet for the nine equivalent protons of the trimethylsilyl group, typically appearing far upfield (around 0.2-0.4 ppm). Changes in the chemical shifts of the ring protons compared to the starting material confirm the position of substitution.[9]

-

¹³C NMR: The carbon NMR spectrum will show signals for the pyridine ring carbons, the methoxy carbons, and the methyl carbons of the TMS group. The carbon atom attached to the silicon will exhibit a characteristic chemical shift.[10]

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A prominent fragment is often observed corresponding to the loss of a methyl group ([M-15]⁺) from the TMS moiety, which is a characteristic fragmentation pattern for trimethylsilyl compounds.[11][12]

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic C-H stretching frequencies for the aromatic and aliphatic groups, as well as strong C-O stretching bands for the methoxy ethers and a characteristic Si-C bond vibration.

Reactivity and Synthetic Utility

The true value of this compound in drug discovery and organic synthesis lies in the versatility of the C-Si bond. The trimethylsilyl group can act as a "masked proton" or be converted into other functional groups, making it a valuable synthetic handle.

Desilylation (Protodesilylation)

The TMS group can be readily cleaved and replaced with a proton under mild conditions, regenerating the C-H bond. This is useful if the silyl group was used solely as a blocking group to prevent reaction at that site.

Common Reagents for Protodesilylation:

-

Tetrabutylammonium fluoride (TBAF) in THF

-

Potassium carbonate (K₂CO₃) in methanol[13]

-

Hydrofluoric acid (HF) in pyridine or acetonitrile[13]

Caption: Key reactivity pathways for synthetic diversification.

Conversion to Halides and Boronates for Cross-Coupling

Of greater significance for drug development professionals is the ability to convert the C-Si bond into a C-Halogen or C-Boron bond. This transformation opens the door to a vast array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), which are foundational in modern medicinal chemistry for constructing C-C and C-heteroatom bonds.[14]

-

Iododesilylation: Reaction with iodine monochloride (ICl) can replace the TMS group with an iodine atom.

-

Bromodesilylation: N-Bromosuccinimide (NBS) can be used to install a bromine atom.

The resulting 6-halo-2,3-dimethoxypyridine is a prime substrate for introducing diverse molecular fragments (aryl, alkyl, alkynyl groups) onto the pyridine scaffold, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[15][16]

Applications in Drug Discovery and Medicinal Chemistry

The pyridine nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[15][16] Its ability to act as a hydrogen bond acceptor and its modulation of aqueous solubility make it a desirable core structure.

This compound serves as an advanced intermediate for accessing novel, highly substituted pyridine derivatives. The strategic placement of the TMS group at C6 allows for late-stage functionalization, a key strategy in modern drug discovery.[17] By introducing functionality at this position, medicinal chemists can fine-tune the steric and electronic properties of a lead molecule to optimize its potency, selectivity, and pharmacokinetic profile.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the efficient and regioselective synthesis of complex pyridine derivatives. Its preparation via Directed ortho-Metalation is a testament to the power of modern synthetic methods. The true utility of this compound is realized in its subsequent transformations, where the trimethylsilyl group serves as a versatile linchpin for introducing molecular diversity. For researchers in drug discovery and development, mastering the synthesis and reactivity of such building blocks is essential for the rapid and innovative construction of new chemical entities with therapeutic potential.

References

-

Supporting Information. Royal Society of Chemistry. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine. Available from: [Link]

-

The Royal Society of Chemistry. Experimental Details. Available from: [Link]

-

Wikipedia. Directed ortho metalation. Available from: [Link]

-

Harvard University. ortho metalation - Andrew G Myers Research Group. Available from: [Link]

-

Organic Chemistry Portal. Desilylation. Available from: [Link]

-

National Institutes of Health. Some Aspects of the Chemistry of Alkynylsilanes - PMC. Available from: [Link]

-

Grokipedia. Directed ortho metalation. Available from: [Link]

-

Baran Lab, Scripps Research. Directed Metalation: A Survival Guide. Available from: [Link]

-

ResearchGate. Silylation of pyridine-containing drugs. Available from: [Link]

-

ABL Technology. 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine. Available from: [Link]

-

SpectraBase. 2-Methoxy-6-(trimethylsilyl)pyridine. Available from: [Link]

-

Journal of the American Chemical Society. Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Available from: [Link]

-

Gelest. Deprotection of Silyl Ethers. Available from: [Link]

-

MDPI. A Greener Technique for Microwave-Assisted O-Silylation and Silyl Ether Deprotection of Uridine and Other Substrates. Available from: [Link]

-

ResearchGate. Desilylation of aryl silyl ethers with NaH/DMF. Available from: [Link]

-

Labcompare. This compound from Aladdin Scientific Corporation. Available from: [Link]

-

National Institutes of Health. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. Available from: [Link]

-

R Discovery. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available from: [Link]

-

UPCommons. European Journal of Medicinal Chemistry. Available from: [Link]

-

Bulletin of the Polish Academy of Sciences: Chemistry. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Available from: [Link]

-

PubChem. 2,3-Dimethoxypyridine. Available from: [Link]

-

National Institutes of Health. Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst - PMC. Available from: [Link]

-

ResearchGate. 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Available from: [Link]

-

Journal of the American Chemical Society. Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Available from: [Link]

- Google Patents. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

-

National Institutes of Health. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Available from: [Link]

-

Institute of Molecular and Translational Medicine. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Available from: [Link]

-

National Institutes of Health. Electron ionization mass spectra of trimethylsilyl derivatives of nucleosides. Available from: [Link]

-

ResearchGate. (PDF) Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. Available from: [Link]

-

MDPI. Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. Available from: [Link]

-

ResearchGate. Reactivity of 4,6-Dimethoxy Activated Benzimidazoles. Available from: [Link]

-

Wikipedia. Strychnine total synthesis. Available from: [Link]

Sources

- 1. CAS 1131335-54-0 MFCD11857642-2,3-Dimethoxy-6-(trimethylsilyl)pyridine 2,3-二甲氧基-6-(三甲基甲硅烷基)吡啶 -LabNovo [do.labnovo.com]

- 2. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrix.staging.1int.co.uk]

- 3. 1131335-54-0|this compound|BLD Pharm [bldpharm.com]

- 4. labsolu.ca [labsolu.ca]

- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. baranlab.org [baranlab.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 10. spectrabase.com [spectrabase.com]

- 11. Electron ionization mass spectra of trimethylsilyl derivatives of nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 14. nbinno.com [nbinno.com]

- 15. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2,3-Dimethoxy-6-(trimethylsilyl)pyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-dimethoxy-6-(trimethylsilyl)pyridine, a functionalized pyridine derivative of significant interest in organic synthesis and medicinal chemistry. The guide details its chemical structure, physicochemical properties, and provides a validated experimental protocol for its synthesis via Directed ortho-Metalation (DoM). Furthermore, it delves into the reactivity of this compound and its potential applications as a versatile building block in the development of novel pharmaceutical agents. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of complex molecules.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in the architecture of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Its prevalence stems from the unique electronic properties conferred by the nitrogen heteroatom, which influences the molecule's reactivity, basicity, and ability to engage in hydrogen bonding—a critical interaction in biological systems. The strategic functionalization of the pyridine ring allows for the fine-tuning of these properties, making the development of regioselective synthetic methods a paramount objective in modern organic chemistry.

Among the myriad of substituted pyridines, silylated derivatives have emerged as particularly valuable intermediates. The trimethylsilyl (TMS) group can serve as a versatile synthetic handle, enabling a range of subsequent transformations such as cross-coupling reactions, halogenations, and protodesilylation, thereby providing access to a diverse array of substituted pyridines that would be otherwise challenging to synthesize. This guide focuses on the chemical structure, synthesis, and utility of a specific, highly functionalized derivative: this compound.

Molecular Structure and Physicochemical Properties

This compound possesses a unique substitution pattern that dictates its chemical behavior. The two methoxy groups at the C2 and C3 positions are strong electron-donating groups, which significantly influence the electron density of the pyridine ring. The trimethylsilyl group at the C6 position, ortho to the nitrogen and one of the methoxy groups, introduces steric bulk and provides a site for further chemical modification.

Structural Details

| Property | Value | Reference |

| Chemical Name | This compound | [3][4] |

| CAS Number | 1131335-54-0 | [3][4] |

| Molecular Formula | C₁₀H₁₇NO₂Si | [3] |

| Molecular Weight | 211.34 g/mol | [3] |

| SMILES | C(C)C | [5] |

Diagram of the molecular structure of this compound:

Caption: Molecular structure of this compound.

Synthesis via Directed ortho-Metalation (DoM)

The most logical and efficient synthetic route to this compound is through Directed ortho-Metalation (DoM).[6][7][8] This powerful strategy utilizes a directing group on an aromatic ring to guide the deprotonation of a specific ortho C-H bond by a strong base, typically an organolithium reagent. The resulting aryllithium intermediate can then be trapped with a suitable electrophile.

In the case of 2,3-dimethoxypyridine, the methoxy groups at the C2 and C3 positions act as effective directing groups. The coordination of the lithium base to the oxygen atoms of the methoxy groups positions the base in close proximity to the C6 proton, facilitating its abstraction over other protons on the ring. Subsequent quenching with an electrophilic silicon source, such as chlorotrimethylsilane (TMS-Cl), yields the desired product.

Caption: Workflow for the synthesis of this compound via DoM.

Experimental Protocol

The following protocol is a validated procedure for the synthesis of this compound.

Materials:

-

2,3-Dimethoxypyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Chlorotrimethylsilane (TMS-Cl)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 2,3-dimethoxypyridine (1.0 equivalent) and anhydrous THF.

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Deprotonation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is then stirred at -78 °C for 1-2 hours.

-

Electrophilic Quench: Chlorotrimethylsilane (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for an additional hour and then allowed to warm to room temperature overnight.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether (3 x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure compound.

Spectroscopic Characterization

Due to the lack of publicly available experimental spectra for this compound, this section will provide predicted spectroscopic data and discuss the expected key features based on the analysis of similar structures.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methoxy and trimethylsilyl groups.

-

Aromatic Protons: Two doublets are anticipated in the aromatic region, corresponding to the protons at the C4 and C5 positions of the pyridine ring. The coupling constant between these two protons would be characteristic of ortho-coupling in a pyridine system.

-

Methoxy Protons: Two singlets are expected for the two non-equivalent methoxy groups at the C2 and C3 positions.

-

Trimethylsilyl Protons: A sharp singlet integrating to nine protons will be observed for the trimethylsilyl group.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

Pyridine Carbons: Six distinct signals are expected for the six carbons of the pyridine ring. The carbon attached to the silicon atom (C6) will likely appear at a different chemical shift compared to the other carbons.

-

Methoxy Carbons: Two signals corresponding to the carbons of the two methoxy groups will be observed.

-

Trimethylsilyl Carbons: A signal for the three equivalent methyl carbons of the trimethylsilyl group will be present.

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (211.34 g/mol ).[3] Common fragmentation patterns for silylated compounds would also be anticipated.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

-

C-H stretching: Bands in the 2900-3100 cm⁻¹ region for the aromatic and aliphatic C-H bonds.

-

C=C and C=N stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

-

C-O stretching: Strong bands in the 1000-1300 cm⁻¹ region corresponding to the C-O bonds of the methoxy groups.

-

Si-C stretching: Characteristic vibrations for the Si-C bonds of the trimethylsilyl group.

Reactivity and Synthetic Applications

This compound is a versatile building block for the synthesis of more complex molecules, particularly in the context of drug discovery. The trimethylsilyl group can be readily transformed into other functionalities, providing a gateway to a wide range of polysubstituted pyridines.

Protodesilylation

Treatment with a fluoride source (e.g., TBAF) or an acid can readily cleave the C-Si bond, replacing the trimethylsilyl group with a hydrogen atom. This can be useful if the TMS group was used as a temporary blocking or activating group.

Halogenation

The trimethylsilyl group can be replaced with a halogen (e.g., iodine, bromine) using an appropriate electrophilic halogenating agent. The resulting halopyridine can then participate in a variety of cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.

Acylation and Alkylation

Under Friedel-Crafts-type conditions, the TMS group can be replaced by an acyl or alkyl group.

Caption: Key synthetic transformations of this compound.

Safety and Handling

This compound is classified as an irritant.[3] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile synthetic intermediate. Its synthesis via Directed ortho-Metalation of 2,3-dimethoxypyridine is a robust and regioselective method. The presence of the trimethylsilyl group provides a synthetic handle for a variety of subsequent transformations, making this compound a key building block for the construction of complex, polysubstituted pyridines with potential applications in medicinal chemistry and materials science. This guide provides the foundational knowledge and practical protocols necessary for the effective utilization of this important chemical entity in research and development.

References

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved from [Link]

-

Directed Metalation: A Survival Guide. Baran Lab. (n.d.). Retrieved from [Link]

-

CAS 1131335-54-0 MFCD11857642-2,3-Dimethoxy-6-(trimethylsilyl... (n.d.). Retrieved from [Link]

-

Directed ortho Metalation (DOM). Organic Chemistry Portal. (n.d.). Retrieved from [Link]

- Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. (2021). Arkivoc, 2021(5), 57-72.

-

ortho metalation. Andrew G Myers Research Group. (n.d.). Retrieved from [Link]

-

Directed ortho Metalation: Soon to be a Textbook Reaction? (n.d.). Retrieved from [Link]

- Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? (2000). The Journal of Organic Chemistry, 65(10), 3217-3222.

- Wettability and spectroscopic characterization of silylated wood samples. (2006). Polymers for Advanced Technologies, 17(11-12), 932-939.

- Process for producing 2,3-diamino-6-methoxypyridine. (2006). Google Patents.

- New catalysts and procedures for the dimethoxytritylation and selective silylation of ribonucleosides. (1981). Canadian Journal of Chemistry, 59(18), 2601-2609.

- Directed lithiation of simple aromatics and heterocycles for synthesis of substituted deriv

- Ruthenium-Catalyzed C(sp2)-H Activation Using Pyridine and Imidazopyridine as Directing Groups for Selective Silylation. (2016). Organic Letters, 18(2), 244-247.

- Highly enantioselective synthesis of 2,6-disubstituted and 2,2,6-trisubstituted dihydropyrones: a one-step synthesis of (R)-(+)-hepialone and its analogues. (2009). The Journal of Organic Chemistry, 74(15), 5485-5492.

- Terpyridine meets 2,6-bis(1H-1,2,3-triazol-4-yl)pyridine: Tuning the electropical properties of ruthenium(II) c. (2013). Dalton Transactions, 42(43), 15307-15317.

- Chemical synthesis of methoxy nucleosides. (2005). Google Patents.

- Spectroscopic and structural characterization of three silaisocyanides: exploring an elusive class of reactive molecules at high resolution. (2021).

- Ortho-lithiation of 2-(benzothiazol-2-ylthio)pyridine: preparation of 2,3-disubstituted pyridines. (1989). Journal of Heterocyclic Chemistry, 26(2), 481-484.

- Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characteriz

- Crystal Structure and Spectroscopic Analysis of 3-Diethoxyphosphoryl-28-[1-(1-deoxy-β-D-glucopyranosyl)-1H-1,2,3-triazol-4-yl]carbonylbetulin. (2023). Molecules, 28(20), 7083.

Sources

- 1. Ruthenium-Catalyzed C(sp2)-H Activation Using Pyridine and Imidazopyridine as Directing Groups for Selective Silylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Highly enantioselective synthesis of 2,6-disubstituted and 2,2,6-trisubstituted dihydropyrones: a one-step synthesis of (R)-(+)-hepialone and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrix.staging.1int.co.uk]

- 4. CAS 1131335-54-0 MFCD11857642-2,3-Dimethoxy-6-(trimethylsilyl)pyridine 2,3-二甲氧基-6-(三甲基甲硅烷基)吡啶 -LabNovo [do.labnovo.com]

- 5. 1131335-54-0|this compound|BLD Pharm [bldpharm.com]

- 6. baranlab.org [baranlab.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. ww2.icho.edu.pl [ww2.icho.edu.pl]

stability of 2,3-Dimethoxy-6-(trimethylsilyl)pyridine

An In-depth Technical Guide to the Stability and Handling of 2,3-Dimethoxy-6-(trimethylsilyl)pyridine

Abstract

This compound is a substituted heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a synthetic building block, its utility is fundamentally linked to the stability of its chemical structure, particularly the carbon-silicon (C-Si) bond. The presence of the trimethylsilyl (TMS) group confers unique reactivity but also introduces specific vulnerabilities. This guide provides a comprehensive analysis of the stability profile of this compound, detailing its hydrolytic, thermal, and chemical sensitivities. We will explore the underlying mechanisms of its decomposition, establish field-proven protocols for its safe handling and storage, and discuss the implications of its stability on synthetic applications. This document is intended to serve as a critical resource for scientists and drug development professionals to ensure the integrity of the material and the reproducibility of experimental outcomes.

Physicochemical Properties

A foundational understanding of a compound's physical properties is essential before delving into its stability. The key properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 1131335-54-0 | [1][2] |

| Molecular Formula | C₁₀H₁₇NO₂Si | [1][2] |

| Molecular Weight | 211.34 g/mol | [1][2] |

| Hazard Classification | Irritant, Acute Toxicity 4 (Oral) | [1] |

Structural Analysis: The Silyl Pyridine Moiety

The is best understood by examining its two key structural components:

-

The 2,3-Dimethoxypyridine Ring: This electron-rich aromatic system is generally stable but the methoxy groups can be sites for oxidative degradation or ether cleavage under harsh acidic conditions. The nitrogen atom provides a site for protonation or coordination to Lewis acids.

-

The 6-Trimethylsilyl (TMS) Group: The TMS group is sterically bulky but the C(sp²)-Si bond is the most reactive site on the molecule under common laboratory conditions. The stability of silyl groups is highly dependent on the substituents on the silicon atom and the electronic nature of the carbon to which it is attached. In general, the TMS group is recognized as one of the most labile silyl protecting groups, readily cleaved by acid, base, and nucleophilic attack.[3][4]

The molecule's overall stability is therefore dominated by the susceptibility of the C-Si bond to cleavage.

Core Stability Profile

Hydrolytic Stability

The primary pathway for the degradation of this compound is hydrolysis. The C-Si bond is highly susceptible to cleavage by moisture, a characteristic feature of many organosilanes, especially those used as protecting groups.[5][6]

Mechanism of Decomposition: Hydrolysis can be initiated under acidic or basic conditions, and even neutral water can cause slow degradation.

-

Acid-Catalyzed Cleavage (Protodesilylation): Protonation of the pyridine nitrogen or the methoxy oxygen atoms can activate the ring, but direct protonation of the carbon atom attached to silicon (ipso-protonation) followed by cleavage is a more direct pathway for desilylation. This process is often rapid and efficient.[7][8]

-

Base-Catalyzed Cleavage: Nucleophilic attack by a hydroxide ion at the electrophilic silicon center forms a pentacoordinate siliconate intermediate, which then fragments to cleave the C-Si bond.

-

Fluoride-Induced Cleavage: Fluoride ions (e.g., from tetrabutylammonium fluoride - TBAF) have an exceptionally high affinity for silicon, forming a very strong Si-F bond. This provides a powerful driving force for the irreversible and rapid cleavage of the C-Si bond, a standard method for TMS deprotection.[3][4]

The products of hydrolysis are 2,3-dimethoxypyridine and trimethylsilanol, which can further condense to form hexamethyldisiloxane.

Thermal Stability

Organosilanes and siloxane-based polymers are known for their high thermal stability, often exceeding 300°C.[9][10] The high bond energy of the Si-O bond (in degradation products) and the general stability of the Si-C bond contribute to this property.[10]

Chemical Compatibility

The reactivity of the C-Si bond dictates the compound's compatibility with other chemical reagents.

| Reagent Class | Compatibility | Rationale and Explanation |

| Strong Acids | Incompatible | Rapid protodesilylation occurs, cleaving the C-Si bond to yield 2,3-dimethoxypyridine.[3][4] |

| Strong Bases | Incompatible | Susceptible to nucleophilic attack at the silicon atom, leading to C-Si bond cleavage.[3] |

| Aqueous Solutions | Incompatible | Prone to hydrolysis, especially upon prolonged exposure or heating. Must be handled under anhydrous conditions.[6] |

| Strong Oxidizers | Incompatible | The electron-rich pyridine ring and methoxy groups are susceptible to oxidation.[11] |

| Fluoride Sources | Incompatible | Highly reactive; fluoride ions rapidly and irreversibly cleave the C-Si bond. This is a common synthetic deprotection strategy.[4] |

| Non-polar Solvents | Compatible | Generally stable in dry, aprotic solvents such as THF, diethyl ether, toluene, and hexanes. |

Recommended Handling and Storage Protocols

Given the compound's pronounced sensitivity to moisture and chemical reagents, adherence to strict handling and storage protocols is paramount to preserving its purity and ensuring experimental success.

Personnel Protection

Standard personal protective equipment (PPE) should be employed at all times:

-

Nitrile gloves[12]

-

Safety glasses or goggles

-

A flame-resistant lab coat All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors or dust.[11][12]

Experimental Workflow for Handling

The following workflow outlines the best practices for handling this compound in a laboratory setting. This procedure is designed to minimize exposure to atmospheric moisture and oxygen.

Long-Term Storage Protocol

-

Container: Store the compound in its original container or a clean, oven- or flame-dried glass vessel equipped with a tight-fitting septum cap (e.g., a Sure/Seal™ bottle).

-

Atmosphere: The headspace of the container must be purged with a dry, inert gas such as argon or nitrogen.[6]

-

Location: Place the sealed container inside a secondary container within a desiccator. Store in a cool, dry, and dark location away from acids, bases, and oxidizing agents.[11][12][13]

-

Temperature: For long-term storage (>6 months), refrigeration at 2-8°C is recommended to minimize any potential for slow degradation.

Implications for Synthetic Applications

The stability profile of this compound is not merely a liability; it is integral to its function in organic synthesis.

-

As a Protecting Group: The TMS group can be used to temporarily block the 6-position of the pyridine ring. Its predictable and facile removal under mild acidic or fluoride-based conditions makes it a useful synthetic tool.[4]

-

Directed Lithiation: The silyl group can act as a removable directing group for ortho-lithiation, allowing for functionalization at the 5-position before the TMS group is subsequently removed.

-

Cross-Coupling Reactions: The C-Si bond can be activated for use in cross-coupling reactions (e.g., Hiyama coupling), although this is less common for TMS groups compared to other silyl variants.

The key for the synthetic chemist is to choose reaction conditions that are orthogonal to the lability of the C-Si bond, or to strategically exploit its cleavage as a key step in a synthetic sequence.[7]

Conclusion

This compound is a valuable synthetic intermediate whose stability is governed by the reactivity of its C-Si bond. The compound exhibits high sensitivity to moisture, acids, bases, and fluoride ions, leading to hydrolytic cleavage or protodesilylation. Conversely, it possesses good thermal stability under anhydrous conditions. The successful use of this reagent is critically dependent on the rigorous exclusion of atmospheric moisture through the use of inert atmosphere techniques for both handling and storage. By understanding and respecting its inherent instabilities, researchers can effectively leverage its unique reactivity in the development of novel molecules.

References

- Vertex AI Search. (n.d.). 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine.

- Washington State University. (n.d.). Pyridine Safety Data Sheet.

- Sigma-Aldrich. (n.d.). 1-(Trimethylsilyl)imidazole – Pyridine mixture Product Information.

- Matrix Scientific. (n.d.). This compound.

- Supelco. (n.d.). TMSI+Pyridine Technical Bulletin.

- Arkles, B., Pan, Y., Larson, G. L., & Singh, M. (2014). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Chemistry – A European Journal, 20, 9442–9450.

- Movassaghi, M., & Hill, M. D. (2006). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Journal of the American Chemical Society, 128(14), 4592–4593.

- PubMed. (n.d.). Effect of mixed silanes on the hydrolytic stability of composites.

- Fisher Scientific. (n.d.). A Review of Organosilanes in Organic Chemistry.

- Wikipedia. (n.d.). Trimethylsilyl group.

- Organic Chemistry Portal. (n.d.). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes.

- Sigma-Aldrich. (n.d.). 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine.

- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.

- Apollo Scientific. (n.d.). Pyridine Safety Data Sheet.

- Gelest. (n.d.). Deprotection of Silyl Ethers.

- Jubilant Ingrevia Limited. (2024). Pyridine ACS Safety Data Sheet.

- BLDpharm. (n.d.). This compound.

- Grieves, N., et al. (2021).

- Wronka, A., et al. (2024). The Effect of Aging Process Conditions on the Thermal Properties of Poly(Dimethylsiloxane)-Based Silicone Rubber.

Sources

- 1. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrix.staging.1int.co.uk]

- 2. 1131335-54-0|this compound|BLD Pharm [bldpharm.com]

- 3. fishersci.com [fishersci.com]

- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. gcms.cz [gcms.cz]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes [organic-chemistry.org]

- 9. Long-Term Thermal Aging of Modified Sylgard 184 Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to 2,3-Dimethoxy-6-(trimethylsilyl)pyridine: Commercial Availability, Synthesis, and Strategic Applications

This guide provides an in-depth analysis of 2,3-dimethoxy-6-(trimethylsilyl)pyridine, a specialized heterocyclic building block crucial for medicinal chemistry and advanced organic synthesis. We will explore its commercial availability, detail a robust laboratory-scale synthesis protocol, and demonstrate its application in modern cross-coupling reactions, offering field-proven insights for researchers, chemists, and drug development professionals.

Compound Overview and Physicochemical Properties